molecular formula C29H31NO B15165341 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile CAS No. 569671-60-9

6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile

Katalognummer: B15165341
CAS-Nummer: 569671-60-9
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: LUGBWHXRYMJFEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a decyloxyphenyl group and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism by which 6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. The pathways involved depend on the specific application, such as electronic properties

Eigenschaften

CAS-Nummer

569671-60-9

Molekularformel

C29H31NO

Molekulargewicht

409.6 g/mol

IUPAC-Name

6-[2-(4-decoxyphenyl)ethynyl]naphthalene-2-carbonitrile

InChI

InChI=1S/C29H31NO/c1-2-3-4-5-6-7-8-9-20-31-29-18-14-24(15-19-29)10-11-25-12-16-28-22-26(23-30)13-17-27(28)21-25/h12-19,21-22H,2-9,20H2,1H3

InChI-Schlüssel

LUGBWHXRYMJFEL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.